![molecular formula C13H12F3N3O2 B5590770 N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)
N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves cyclization reactions and the incorporation of functional groups that contribute to its unique properties. While specific synthesis pathways for this compound were not directly found, related compounds such as 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide show the importance of cycloaddition reactions and subsequent modifications for the synthesis of complex oxadiazoles (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
The molecular and crystal structure of related oxadiazole compounds, like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been analyzed through X-ray crystallography, revealing triclinic crystals and providing insight into the geometric arrangement that might be similar to our compound of interest (Viterbo, Calvino, & Serafino, 1980). These studies are crucial for understanding the molecular interactions and stability of the oxadiazole ring.
Chemical Reactions and Properties
Oxadiazoles, including N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide, participate in various chemical reactions due to the presence of reactive functional groups. The oxadiazole ring can engage in nucleophilic substitution reactions, and the presence of the trifluoromethyl group may influence its reactivity and electronic properties. Although specific reactions for this compound were not highlighted, general knowledge suggests its potential involvement in ligand-receptor interactions and the formation of derivatives through modifications at the carboxamide moiety.
Physical Properties Analysis
The physical properties of oxadiazole derivatives are influenced by their molecular structure, including melting points, solubility, and crystallinity. While specific data on N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide were not found, related studies on oxadiazoles provide insights into how substituents like the trifluoromethyl group affect these physical characteristics (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-7(2)17-11(20)12-18-10(19-21-12)8-3-5-9(6-4-8)13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMBWHIXSJXKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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